![molecular formula C7H13N3O B3053800 1,3,8-Triazaspiro[4.5]decan-4-one CAS No. 56186-25-5](/img/structure/B3053800.png)
1,3,8-Triazaspiro[4.5]decan-4-one
説明
“1,3,8-Triazaspiro[4.5]decan-4-one” is a chemical compound with the molecular formula C7H13N3O . It is also known as a metabolite of long-acting neuroleptic agent Fluspirilene .
Synthesis Analysis
The synthesis of some novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives was constructed under ultrasound-assisted synthesis method by reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with different substituted isocyanates . Another synthesis method involved the Strecker reaction with aniline and trimethylsilyl cyanide .
Molecular Structure Analysis
The molecular structure of “1,3,8-Triazaspiro[4.5]decan-4-one” can be represented by the IUPAC Standard InChI: InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) .
Physical And Chemical Properties Analysis
The molecular weight of “1,3,8-Triazaspiro[4.5]decan-4-one” is 155.20 g/mol . Other physical and chemical properties are not well-documented in the literature.
科学的研究の応用
Inhibition of Permeability Transition Pores
1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been found to inhibit permeability transition pores through a FO-ATP synthase c subunit Glu119-independent mechanism . This mechanism prevents Oligomycin A-related side effects . This application is particularly important in the context of ischemia reperfusion injury (IRI) .
Cardioprotection
The same derivatives have been identified as potential targets for cardioprotection . By inhibiting the permeability transition pore (PTP) forming proteins, these compounds could potentially protect the heart from reperfusion injury .
Delta Opioid Receptor Agonist
1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been identified as a novel delta opioid receptor-selective agonist chemotype . This could have potential applications in pain management and addiction treatment .
Treatment of Anxiety and Depression
These compounds have been found useful in the treatment of disorders and conditions such as anxiety and depression . This could potentially lead to the development of new therapeutic strategies for these conditions .
Treatment of Substance Abuse
The same compounds have also been found to be useful in the treatment of substance abuse . This could potentially provide new avenues for the treatment of addiction .
Pain Management
1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been found to be useful in the treatment of neuropathic pain and acute pain . This could potentially lead to the development of new pain management strategies .
Treatment of Respiratory Conditions
These compounds have been found to be useful in the treatment of respiratory conditions such as asthma and cough . This could potentially lead to the development of new therapeutic strategies for these conditions .
Improved Cognition
Finally, 1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been found to be useful for improved cognition . This could potentially lead to the development of new cognitive enhancement strategies .
Safety and Hazards
作用機序
Target of Action
The primary target of 1,3,8-Triazaspiro[4.5]decan-4-one is the c subunit of ATP synthase (Csub) . This protein has been identified as one of the PTP-forming proteins and as a target for cardioprotection .
Mode of Action
1,3,8-Triazaspiro[4.5]decan-4-one inhibits Permeability Transition Pores (PTP) through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism . This compound interacts with its target, the c subunit of ATP synthase, and results in the inhibition of PTP .
Biochemical Pathways
The compound affects the pathway involving the c subunit of ATP synthase and its role in the formation of Permeability Transition Pores (PTP) . The inhibition of PTP by 1,3,8-Triazaspiro[4.5]decan-4-one can prevent ischemia reperfusion injury (IRI), which is particularly important in the context of cardiac reperfusion injury .
Result of Action
The molecular and cellular effects of 1,3,8-Triazaspiro[4.5]decan-4-one’s action involve the inhibition of PTP . This inhibition can prevent the side effects related to Oligomycin A, a well-known c subunit interactor .
特性
IUPAC Name |
1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKPNHLSQGAUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621630 | |
Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56186-25-5 | |
Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。